Product packaging for Trimethyl(phenoxy)silane(Cat. No.:CAS No. 1529-17-5)

Trimethyl(phenoxy)silane

Cat. No.: B075037
CAS No.: 1529-17-5
M. Wt: 166.29 g/mol
InChI Key: OJAJJFGMKAZGRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimethyl(phenoxy)silane is a versatile organosilicon compound primarily employed as a reagent for the introduction of the trimethylsilyl (TMS) group, specifically serving as a robust protecting agent for phenolic hydroxyl functions. Its core research value lies in its ability to efficiently and selectively mask phenols, thereby preventing unwanted side reactions during multi-step synthetic sequences, particularly under basic conditions or in the presence of strong nucleophiles. The mechanism of action involves the silane reacting with the phenolic proton, resulting in the formation of a phenoxytrimethylsilane ether and the release of a volatile byproduct, typically methane if a transsilylation pathway is used. This generated silyl ether is stable to a wide range of reaction conditions but can be cleaved readily using mild acids or fluoride ions (e.g., TBAF), allowing for orthogonal deprotection strategies. Beyond protection chemistry, this compound finds significant utility as a precursor in the synthesis of other functional silanes and as a reagent in surface modification, where it can impart specific hydrophobic characteristics to materials. Its high purity and well-defined reactivity profile make it an indispensable tool for researchers in pharmaceutical development, materials science, and complex natural product synthesis. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14OSi B075037 Trimethyl(phenoxy)silane CAS No. 1529-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(phenoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAJJFGMKAZGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061758
Record name Trimethylphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529-17-5
Record name Trimethylphenoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1529-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylphenoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(trimethylsilyl)oxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylphenoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylphenoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.738
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLPHENOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E4MFC32D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Trimethyl Phenoxy Silane

Conventional Synthetic Routes

Conventional methods for the synthesis of trimethyl(phenoxy)silane typically involve the reaction of a phenol (B47542) with a silylating agent. These routes are well-established and widely employed in laboratory and industrial settings.

Reaction of Hexamethyldisilazane (B44280) (HMDS) with Phenol

The reaction of hexamethyldisilazane (HMDS) with phenol is a common and efficient method for the preparation of this compound. This reaction proceeds by the nucleophilic attack of the phenolic oxygen on the silicon atom of HMDS, with the concomitant release of ammonia (B1221849) as the only byproduct, which drives the reaction to completion. The reaction can be carried out under neutral conditions or with the aid of a catalyst.

In a typical non-catalytic procedure, a mixture of phenol and an excess of HMDS is heated under reflux. The progress of the reaction can be monitored by the evolution of ammonia. Upon completion, the excess HMDS and the product are separated by fractional distillation. For instance, the reaction of para-cresol with hexamethyldisilazane under reflux for one hour, followed by vacuum distillation, affords the corresponding trimethylsilyl (B98337) ether in an 80% yield. orgsyn.org It has been noted that for many phenols, the use of a catalyst or solvent is unnecessary, as the reaction proceeds efficiently under neat reflux conditions. orgsyn.org

However, to enhance the reaction rate and yield, various catalysts can be employed. The use of catalysts allows the reaction to proceed under milder conditions, often at room temperature.

Table 1: Synthesis of this compound via Reaction of Phenol with HMDS

Phenol Derivative Reagent Catalyst Solvent Reaction Conditions Yield (%) Reference
Phenol HMDS None None Reflux, 1 h Not Specified orgsyn.org
para-Cresol HMDS None None Reflux, 1 h 80 orgsyn.org
Phenol HMDS P₂O₅/Al₂O₃ Not Specified Room Temperature 89 chemicalbook.comchemdad.com
Phenol HMDS LaCoO₃ perovskite Solvent-free Not Specified 98-99 organic-chemistry.org
Phenol HMDS In situ generated I₂ from Oxone®/KI CH₂Cl₂/H₂O Room Temperature High mdpi.com
Phenol HMDS None CH₃NO₂ Room Temperature Excellent researchgate.net

Utilization of Trimethylsilyl Halides with Phenols (e.g., (CH₃)₃SiCl)

The reaction of phenols with trimethylsilyl halides, most commonly trimethylsilyl chloride ((CH₃)₃SiCl), is another fundamental route to this compound. This reaction necessitates the use of a base to neutralize the hydrogen halide byproduct, typically hydrogen chloride (HCl), which is generated during the reaction. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270).

The general procedure involves dissolving the phenol in an appropriate solvent, followed by the addition of the base and then the trimethylsilyl chloride. The reaction mixture is often stirred at room temperature or heated to ensure complete conversion. The choice of solvent is crucial and can influence the reaction rate and yield.

For example, a general procedure for the silylation of alcohols, which is applicable to phenols, involves the use of trimethylsilyl chloride in the presence of triethylamine in N,N-dimethylformamide (DMF). The reaction is typically heated to drive it to completion. orgsyn.org The resulting triethylammonium (B8662869) chloride salt is then removed by filtration, and the this compound is isolated from the filtrate by distillation.

Table 2: Synthesis of this compound using Trimethylsilyl Halides

Phenol Silylating Agent Base Solvent Reaction Conditions Yield (%)
General Phenols (CH₃)₃SiCl Triethylamine N,N-Dimethylformamide Heating High

Employment of Hexamethyldisiloxane (B120664) (HMDSi) in Synthesis

Hexamethyldisiloxane (O[Si(CH₃)₃]₂), also known as HMDSi, is a less reactive silylating agent compared to HMDS and trimethylsilyl halides. Its use in the direct synthesis of this compound is not as prevalent. The reaction of HMDSi with phenols typically requires more forcing conditions or the presence of a strong acid or base catalyst to facilitate the cleavage of the strong Si-O-Si bond. Due to its lower reactivity, specific examples and detailed procedures for the synthesis of this compound using HMDSi are not commonly reported in the literature.

Application of Hexamethyldisilazane (HMDSN) in Synthesis

Hexamethyldisilazane is systematically named 1,1,1-trimethyl-N-(trimethylsilyl)silanamine. The acronym HMDSN is sometimes used to refer to this compound, and it is chemically identical to HMDS ([(CH₃)₃Si]₂NH). Therefore, the synthetic methodologies, reaction conditions, and research findings discussed in section 2.1.1 are directly applicable here. The use of HMDSN provides a convenient and high-yielding route to this compound, with the significant advantage of producing ammonia as a volatile and easily removable byproduct.

Catalytic Approaches in this compound Synthesis

To improve the efficiency and mildness of the silylation of phenols, various catalytic systems have been developed. These approaches often lead to higher yields, shorter reaction times, and the ability to perform reactions at lower temperatures.

Acid Catalysis (e.g., P₂O₅/Al₂O₃)

Acid catalysts are effective in promoting the reaction between phenols and silylating agents like HMDS. A notable example is the use of a solid acid catalyst system composed of phosphorus pentoxide supported on alumina (B75360) (P₂O₅/Al₂O₃). This heterogeneous catalyst offers advantages in terms of ease of separation from the reaction mixture and potential for recycling.

A general procedure for the trimethylsilylation of alcohols, including phenols, using this catalytic system has been reported. chemicalbook.comchemdad.com In this method, the phenol is stirred with HMDS in the presence of a catalytic amount of P₂O₅/Al₂O₃ at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is simply filtered off, and the product is isolated after removal of the solvent. This method has been shown to produce this compound in a high yield of 89%. chemicalbook.comchemdad.com

Table 3: Acid-Catalyzed Synthesis of this compound

Reactants Catalyst Solvent Reaction Conditions Yield (%) Reference
Phenol, HMDS P₂O₅/Al₂O₃ Not Specified Room Temperature 89 chemicalbook.comchemdad.com

Base Catalysis (e.g., Imidazole (B134444), Pyridine)

The synthesis of this compound from phenol and a silylating agent, such as trimethylsilyl chloride (TMSCl), is frequently facilitated by a base. The primary role of the base is to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. The resulting phenoxide ion is a much more potent nucleophile that can efficiently attack the electrophilic silicon atom of the silylating agent, leading to the formation of the silicon-oxygen bond and displacing a chloride ion.

Commonly used bases for this transformation include tertiary amines like pyridine and heterocyclic compounds such as imidazole.

Pyridine: As a moderately strong base, pyridine effectively neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction between phenol and TMSCl. By scavenging the HCl, it drives the equilibrium towards the product side and prevents potential acid-catalyzed side reactions. The reaction is typically carried out in an inert solvent.

Imidazole: Imidazole serves a dual function in silylation reactions. It acts as a base to deprotonate the phenol, similar to pyridine. Additionally, it can react with the silylating agent (e.g., TMSCl) to form an activated silylating intermediate, N-(trimethylsilyl)imidazole. This intermediate is highly reactive and readily transfers the trimethylsilyl group to the phenol. The imidazole generated during this transfer can then participate in the catalytic cycle again. This catalytic approach is often preferred as it can lead to higher yields and milder reaction conditions.

The general mechanism for base-catalyzed silylation can be summarized as follows:

Deprotonation of phenol by the base (B:) to form a phenoxide ion. C6H5OH + B: ⇌ C6H5O⁻ + BH⁺

Nucleophilic attack of the phenoxide ion on the trimethylsilyl chloride. C6H5O⁻ + (CH3)3SiCl → C6H5OSi(CH3)3 + Cl⁻

The base cation (BH⁺) and the chloride ion (Cl⁻) combine to form the salt B·HCl.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Several of the twelve core principles are particularly relevant:

Catalysis (Principle 9): Using catalytic amounts of a base like imidazole is superior to using stoichiometric amounts of a base like pyridine. Catalytic processes reduce the amount of reagents required and minimize waste.

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For silylation, using reagents like hexamethyldisilazane (HMDS) can be advantageous. When HMDS reacts with phenol, the only byproduct is ammonia, which is volatile and can be easily removed. In contrast, using TMSCl with a base generates a salt byproduct that must be separated and disposed of.

Safer Solvents and Auxiliaries (Principle 5): Traditional syntheses often employ volatile and potentially hazardous organic solvents like dichloromethane (B109758) or acetonitrile. Research has focused on finding greener alternatives. For instance, performing the reaction under solvent-free conditions or using environmentally benign solvents like nitromethane (B149229) or deep eutectic solvents (DES) significantly improves the green profile of the synthesis. rsc.orgresearchgate.net A catalyst-free silylation of phenols with HMDS has been successfully demonstrated in nitromethane at room temperature. rsc.org

Design for Energy Efficiency (Principle 6): Developing synthetic methods that proceed at ambient temperature and pressure minimizes energy consumption. Catalyst-free methods or highly efficient catalytic systems that operate under mild conditions are therefore highly desirable. rsc.org

Reduce Derivatives (Principle 8): While silylation is itself a derivatization step (often for protection), green chemistry encourages minimizing such steps. In the context of a larger synthesis, this principle would prompt chemists to consider if the protection of the hydroxyl group is truly necessary or if an alternative synthetic route could avoid it altogether.

Emerging Synthetic Methodologies

Research into the synthesis of silyl (B83357) ethers continues to evolve, with a focus on developing more efficient, selective, and sustainable methods.

Photochemical Silylation Techniques (e.g., UV Irradiation)

Photochemical methods, which use light to initiate chemical reactions, represent a frontier in organic synthesis. While the photodegradation of phenol using UV irradiation is a well-studied process for water treatment, the specific photochemical synthesis of this compound is a less explored area. researchgate.netscialert.net In principle, UV irradiation could be used to generate reactive species that facilitate the silylation of phenols. For example, light could promote the formation of a silyl radical from a suitable precursor, which could then react with phenol. However, specific, well-established protocols for the UV-irradiated synthesis of this compound from phenol are not widely reported in the current scientific literature. This remains an area with potential for future development, offering possibilities for catalyst-free and mild reaction conditions.

Biocatalytic Approaches (e.g., Lipase-mediated Silylation)

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. The synthesis of silyl ethers, including this compound, has been explored using this approach.

Lipases: While some studies have shown that lipases can mediate the formation of silyl ethers, the reactions can be non-specific and may not depend on the enzyme's active site.

Silicatein-α (Silα): A more promising biocatalyst is Silicatein-α, an enzyme derived from marine sponges. This enzyme is naturally capable of catalyzing the formation of silicon-oxygen bonds. mdpi.com Studies on Silicatein-α have demonstrated its ability to catalyze the condensation reaction between phenols and silanols. Research indicates that the enzyme generally exhibits a preference for phenolic substrates over aliphatic alcohols, making it a potentially valuable tool for the selective silylation of phenols. mdpi.com Although conversions can be modest, these findings open the door for directed evolution of the enzyme to create more robust and efficient biocatalysts for organosiloxane chemistry. mdpi.com

Table 1: Biocatalytic Silylation of Phenols
EnzymeSubstratesKey Finding
Silicatein-α (Silα)Phenols and TriethylsilanolDemonstrates a preference for the silylation of phenols over aliphatic alcohols. mdpi.com
Lipase B from Pseudozyma aphidis (CalB)Phenol and Trimethylsilanol (B90980)Mediates the formation of the corresponding TMS-ether, though the reaction may be non-specific.

Solvent System Optimization in Synthesis

The choice of solvent is a critical parameter that can dramatically influence reaction rates, yields, and the environmental impact of a synthesis. Optimization of the solvent system is a key strategy in developing efficient and green synthetic routes.

An excellent example is the catalyst-free silylation of phenols and alcohols using hexamethyldisilazane (HMDS). While this reaction often requires catalysts or high temperatures, researchers have found that using nitromethane (CH3NO2) as the solvent allows the reaction to proceed efficiently at room temperature without any catalyst. rsc.org This demonstrates that the solvent is not merely an inert medium but can actively promote the reaction.

Another green alternative is the use of Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea. researchgate.net These solvents are biodegradable, have low toxicity, and are inexpensive. They have been successfully used as a medium for the silylation of various alcohols and phenols, offering a mild and environmentally friendly procedure. researchgate.net Optimizing the synthesis by choosing such solvent systems can eliminate the need for catalysts, reduce energy input, and simplify product purification.

Optimization of Synthesis Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized. The specific parameters depend on the chosen synthetic methodology.

Reactant Stoichiometry: The molar ratio of the silylating agent to the phenol is crucial. Using a slight excess of the silylating agent can help drive the reaction to completion, but a large excess can complicate purification and increase costs.

Catalyst Loading: In catalyzed reactions, the amount of catalyst must be optimized. Sufficient catalyst is needed for a reasonable reaction rate, but excess catalyst provides no benefit and can lead to side reactions or purification issues.

Temperature: Reaction temperature significantly affects the rate of reaction. While higher temperatures generally increase the rate, they can also lead to the formation of byproducts. The optimal temperature is one that provides a good reaction rate without compromising selectivity. Methods that operate at room temperature are often preferred for their energy efficiency and simplicity. rsc.org

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure maximum conversion. Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time to stop the reaction.

Solvent Choice: As discussed previously, the solvent can have a profound effect on the reaction. Optimization involves screening various solvents to find one that provides the best solubility for the reactants, facilitates the desired chemical transformation, and allows for easy product isolation, all while considering green chemistry principles.

Table 2: Key Parameters for Optimization in this compound Synthesis
ParameterInfluenceApplicable Methodologies
Catalyst Type & LoadingAffects reaction rate and efficiency.Base Catalysis, Biocatalysis
TemperatureImpacts reaction rate and selectivity. Lower temperatures are preferred for energy efficiency.All methods
SolventInfluences reaction rate, yield, and enables catalyst-free pathways. rsc.orgAll methods
Reaction TimeDetermines the extent of reactant conversion and product yield.All methods

Purification Strategies for Academic Research (e.g., Column Chromatography)

In the realm of academic research, the purification of synthesized compounds is a critical step to ensure the integrity of experimental data and the successful progression of multi-step syntheses. For this compound, a commonly employed silyl ether, column chromatography stands out as a primary and effective method for achieving high purity. This technique leverages the differential adsorption of the target compound and impurities onto a solid stationary phase as a liquid mobile phase percolates through it.

The selection of the stationary and mobile phases is paramount for a successful separation. Due to the non-polar nature of this compound, normal-phase chromatography is typically the method of choice. In this setup, a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), is used in conjunction with a non-polar mobile phase.

Detailed research findings from synthetic procedures provide specific parameters for the purification of this compound. One established method involves the use of a short column packed with silica gel. The elution is carried out using n-hexane as the mobile phase. chemicalbook.com This choice of a non-polar eluent is effective in moving the relatively non-polar this compound through the column while retaining more polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC), often using a slightly more polar solvent system, such as n-hexane-EtOAc (9:1), to visualize the separation of the product from any baseline impurities. chemicalbook.com

The general principle relies on the polarity differences between the desired silyl ether and potential side products or unreacted starting materials. Phenol, a potential starting material, is significantly more polar than its silylated counterpart and will therefore have a much stronger affinity for the silica gel, resulting in its retention on the column while the this compound elutes. Other potential impurities, such as excess silylating agents or their byproducts, can also be effectively removed based on their differing polarities.

For aryl silyl ethers in general, a common strategy involves elution with a low-polarity solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. google.com The proportion of the more polar solvent (ethyl acetate) is typically kept low to ensure that the non-polar silyl ether does not travel too quickly through the column, which could lead to co-elution with other non-polar impurities. It is crucial to consider the stability of the silyl ether on the acidic silica gel. While this compound is relatively stable, other more sensitive silyl ethers can be prone to hydrolysis back to the corresponding alcohol or phenol on the silica surface. researchgate.net In such cases, the silica gel can be deactivated by treatment with a base, such as triethylamine, which is added to the eluent system to prevent the degradation of the target compound. google.com

Below is an interactive data table summarizing a reported column chromatography purification for this compound.

ParameterDetailsReference
Stationary Phase Silica Gel chemicalbook.com
Mobile Phase (Eluent) n-Hexane chemicalbook.com
Column Type Short Column chemicalbook.com
Monitoring Technique Thin-Layer Chromatography (TLC) chemicalbook.com
TLC Mobile Phase n-Hexane/Ethyl Acetate (9:1) chemicalbook.com
Outcome Pure this compound chemicalbook.com

Mechanistic Investigations of Trimethyl Phenoxy Silane Reactions

Hydrolysis Pathways and Kinetics

Acid-Catalyzed Hydrolysis Kinetics

In acidic environments, the hydrolysis of trimethyl(phenoxy)silane is specifically catalyzed by hydrogen ions. scispace.com The reaction mechanism is believed to involve the protonation of the oxygen atom in the phenoxy group, which makes the silicon atom more susceptible to nucleophilic attack by water. gelest.com The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of hydrogen ions in the solution. scispace.com

Studies conducted in aqueous ethanol (B145695) have determined the catalytic constant for this reaction. The process follows pseudo-first-order kinetics with respect to the silane (B1218182) concentration when water is in large excess. scispace.com The rate of hydrolysis for trialkylphenoxysilanes, including the trimethyl derivative, generally decreases as the size of the alkyl groups attached to the silicon atom increases, indicating a significant steric influence on the reaction rate. scispace.com

CompoundCatalytic Constant (kₐ) in aqueous ethanol
This compound15 sec⁻¹ M⁻¹

Note: The catalytic constant kₐ represents the specific rate constant for the hydrogen ion-catalyzed portion of the hydrolysis reaction. Data sourced from studies in aqueous ethanol. scispace.com

Alkaline-Catalyzed Hydrolysis Kinetics

Under alkaline conditions, the hydrolysis of this compound is catalyzed by a mixture of hydroxyl and, in alcoholic solvents, ethoxide ions. scispace.com The reaction mechanism involves the nucleophilic attack of the hydroxide (B78521) ion on the silicon atom, proceeding through a pentacovalent silicon intermediate. scispace.comnih.gov The rate of reaction is proportional to the concentration of the base. scispace.com

Kinetic investigations show that the catalytic constant for the base-catalyzed reaction is significantly smaller than that for the acid-catalyzed reaction. scispace.com This suggests that while the reaction is accelerated by base, the effect is less pronounced than under acidic conditions. gelest.com The transition state in alkaline media is believed to involve an accumulation of negative charge. dntb.gov.ua

CompoundCatalytic Constant (kₑ) in aqueous ethanol
This compound0.6 sec⁻¹ M⁻¹

Note: The catalytic constant kₑ represents the specific rate constant for the base-catalyzed portion of the hydrolysis reaction. Data sourced from studies in aqueous ethanol. scispace.com

Spontaneous Hydrolysis Mechanisms

In addition to catalyzed pathways, this compound can also undergo spontaneous, or neutral, hydrolysis. This uncatalyzed reaction is generally much slower than the acid- or base-promoted pathways. scispace.com The mechanism for spontaneous hydrolysis is thought to involve a concerted attack by a cluster of water molecules on the silicon atom. sci-hub.se The specific rate constant for the spontaneous hydrolysis of this compound in aqueous ethanol has been estimated to be approximately 10⁻⁵ sec⁻¹. scispace.com However, this spontaneous reaction is often too slow to be easily observed, especially when compared to the catalyzed rates. scispace.com

Influence of Solvent Systems on Hydrolysis Rates

The choice of solvent significantly impacts the rate of hydrolysis for alkoxysilanes, including this compound. The solvent affects the reaction by influencing the solubility of the silane and the reactivity of water molecules. researchgate.net For instance, the order of the reaction with respect to water can vary from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane for spontaneous hydrolysis, indicating a change in the number of water molecules involved in the rate-determining step. sci-hub.se

In alkaline media, the hydrolysis rate of a related compound, methyl trimethoxy silane, was observed to be fastest in methanol, followed by ethanol, dioxane, and then dimethylformamide (DMF). researchgate.net This trend is attributed to the different abilities of the solvents to form hydrogen bonds, which in turn affects the nucleophilic reactivity of water. researchgate.net Protic solvents like alcohols can participate in hydrogen bonding, potentially facilitating the hydrolysis process, whereas aprotic solvents may hinder the reaction. researchgate.net

Quantitative Analysis of Rate Constants (e.g., Bronsted Plots)

Quantitative structure-activity relationships, such as Brønsted plots, provide insight into reaction mechanisms by correlating rate constants with the acidity or basicity of a catalyst or leaving group. For the hydrolysis of a series of substituted phenoxysilanes, Brønsted plots have been constructed to measure the effect of the leaving phenoxy group on the reaction rate. sci-hub.se

The slopes of these plots for hydrolysis in aqueous ethanol and aqueous dioxane were found to be -0.68 and -0.65, respectively. sci-hub.se The negative slope indicates that as the acidity of the leaving phenol (B47542) group increases (i.e., it becomes a better leaving group), the rate of hydrolysis also increases. This is consistent with a mechanism where there is significant negative charge formation on the oxygen atom of the leaving group in the transition state. sci-hub.se This finding supports a model where the rate-determining step involves the formation of a pentacoordinate silicon intermediate via nucleophilic attack. sci-hub.se

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dominated by the electrophilic nature of the silicon atom and the nucleophilic character of the phenoxy oxygen. The silicon atom, being bonded to an electronegative oxygen atom and three methyl groups, carries a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles.

The hydrolysis reactions discussed previously are prime examples of this reactivity, where nucleophiles such as water or hydroxide ions attack the electrophilic silicon center, leading to the cleavage of the Si-O bond. scispace.com The silicon atom's susceptibility to nucleophilic attack is a cornerstone of its chemistry, forming the basis for its use as a protecting group for phenols, where the silyl (B83357) group is readily cleaved under specific conditions.

Role as Nucleophile in Silyl-Oxygen Reactions

The oxygen atom in this compound can act as a nucleophile, although it is generally considered a weak one. This nucleophilicity is central to the formation of silyl ethers from alcohols and chlorosilanes. wikipedia.org In reactions where this compound itself reacts, the oxygen's lone pairs can attack an electrophilic center. However, the reactivity is often dominated by the cleavage of the Si-O bond, especially in the presence of strong electrophiles or fluoride (B91410) ions, rather than the oxygen acting as a persistent nucleophilic center in the final product. chem-station.com The strength of the Si-O bond (approximately 111 kcal/mol) and the high affinity of silicon for fluoride are key thermodynamic drivers in these processes. chem-station.com

Participation in Substitution Reactions

Nucleophilic substitution at the silicon center is a fundamental reaction pathway for this compound and other silyl ethers. Unlike carbon-centered substitution, which often proceeds via a backside attack (SN2) or a carbocation intermediate (SN1), substitution at silicon typically involves a pentacoordinate intermediate. chem-station.comnih.gov This is due to the availability of d-orbitals on the silicon atom, which can accommodate the incoming nucleophile to form a trigonal bipyramidal structure before the leaving group departs.

The mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles, such as fluoride ions, readily attack the silicon atom, leading to the cleavage of the silicon-oxygen bond. nih.gov The general mechanism for nucleophilic substitution at the silicon atom of a silyl ether can be depicted as follows:

Step 1: Nucleophilic Attack: The nucleophile (Nu-) attacks the electrophilic silicon atom.

Step 2: Formation of Pentacoordinate Intermediate: A transient trigonal bipyramidal intermediate is formed.

Step 3: Departure of Leaving Group: The phenoxide group (PhO-) departs, resulting in the formation of a new silicon-nucleophile bond.

This pathway is crucial in the deprotection of phenols that have been protected as their trimethylsilyl (B98337) ethers.

Specific Reaction Mechanisms

Reactions with Sulfinyl Chlorides

The reaction of silyl ethers with sulfinyl chlorides, such as thionyl chloride (SOCl2), is a known method for the synthesis of sulfites. collectionscanada.gc.ca While the direct reaction of this compound with sulfinyl chlorides is not extensively detailed in the surveyed literature, the general mechanism can be inferred from the reactivity of other silyl ethers and alcohols with thionyl chloride. collectionscanada.gc.caresearchgate.net The reaction likely proceeds through the nucleophilic attack of the phenoxy oxygen on the sulfur atom of the sulfinyl chloride, followed by the elimination of trimethylsilyl chloride.

A plausible mechanistic pathway is:

Nucleophilic Attack: The oxygen atom of this compound attacks the electrophilic sulfur atom of the sulfinyl chloride.

Chloride Ion Transfer: A chloride ion is transferred to the silicon atom, either concertedly or in a subsequent step.

Product Formation: This results in the formation of a phenyl chlorosulfite and trimethylsilyl chloride.

This type of reaction underscores the utility of the Si-O bond as a reactive site for forming new oxygen-sulfur linkages.

Acidolysis Reactions in Organic Media

The acid-catalyzed cleavage (acidolysis) of the Si-O bond in trialkylphenoxysilanes has been the subject of kinetic investigations. The hydrolysis of these compounds in aqueous ethanol indicates that the reaction proceeds via the cleavage of the silicon-oxygen bond, not the carbon-oxygen bond. This is a common feature of silyl ether chemistry.

Kinetic studies on the hydrolysis of various trialkylphenoxysilanes (R3SiOC6H5) have shown that the reaction rate is dependent on the pH of the medium. In acidic solutions, the rate is proportional to the concentration of hydrogen ions. The proposed mechanism involves the protonation of the phenoxy oxygen, making the phenoxy group a better leaving group and facilitating the nucleophilic attack of water on the silicon atom. The rate of reaction is also influenced by the steric bulk of the alkyl groups on the silicon atom, with larger groups generally slowing down the reaction.

Table 1: Relative Rates of Acid Hydrolysis for Trialkylphenoxysilanes

Alkyl Group (R) Relative Rate Constant
Methyl Highest
Ethyl Intermediate
n-Propyl Lower

Note: This table illustrates the general trend of decreasing reaction rate with increasing alkyl chain length due to steric hindrance.

Radical Silylation Cyclization Mechanisms

Radical silylation reactions are important in organic synthesis for the formation of carbon-silicon bonds. nih.gov These reactions often involve the generation of a silyl radical, typically from a hydrosilane like tris(trimethylsilyl)silane, which then participates in subsequent reactions. nih.gov

However, the involvement of this compound in radical silylation cyclization reactions is not a commonly reported pathway. Radical cyclizations typically require a substrate with a radical precursor and an unsaturated moiety (like an alkene or alkyne) that can be attacked intramolecularly by the generated radical. rsc.org While radical cyclizations onto silyl enol ethers are known, these involve a different substrate class than this compound. nih.govnih.gov The generation of a radical on the this compound molecule that could lead to a cyclization event is not a well-documented process in the reviewed scientific literature.

Oxidation and Reduction Pathways of the Phenoxy Moiety**

The phenoxy group of this compound can undergo oxidative and reductive transformations, although these reactions often involve the cleavage of the silyl ether first.

Oxidation: Aryl silyl ethers can be oxidatively cleaved to produce carbonyl compounds or other oxidized products. thieme-connect.deacs.org For instance, the oxidation of silyl ethers can be achieved using various reagents, and the outcome depends on the specific substrate and reaction conditions. thieme-connect.de In some cases, the aromatic ring itself can be oxidized, but this often requires harsh conditions. More commonly, reactions target benzylic positions if they are present, or involve cleavage of the Si-O bond followed by oxidation of the resulting phenol. The electrochemical oxidation of methylarenes can be mediated by radicals, suggesting that similar pathways could be envisioned for the phenoxy group under specific electrochemical conditions. nih.gov

Ar-OSiR3 + 2e- (from Li) → ArLi + LiOSiR3

This transformation highlights the utility of the silyl ether group in facilitating reductive pathways that might be challenging with other phenol derivatives. nih.gov

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly governed by both steric and electronic effects originating from its molecular structure. These factors influence the susceptibility of the silicon atom to nucleophilic attack and the stability of reaction intermediates and transition states.

Steric Effects: Steric hindrance around the silicon center plays a crucial role in determining the rate of reaction. The trimethylsilyl group, while relatively small, can still impose steric constraints on the approach of nucleophiles. This effect is more pronounced when compared to less substituted silanes. In reactions such as hydrolysis, the bulkiness of the alkyl groups attached to the silicon atom can affect the reaction rate. Studies on the hydrolysis of a series of trialkylphenoxysilanes (R₃SiOC₆H₅) have shown that the rate of reaction diminishes as the length and branching of the alkyl groups (R) increase. scispace.com For instance, replacing the methyl groups in this compound with larger alkyl groups leads to a slower hydrolysis rate due to increased steric crowding around the silicon atom, which impedes the formation of the pentacovalent silicon intermediate characteristic of S_N2-Si mechanisms. scispace.comnih.gov

Quantum chemical calculations on S_N2 reactions at a silicon center suggest a complex interplay where steric repulsion can sometimes be released in the transition state. nih.gov However, the dominant effect observed experimentally in many cases, including the hydrolysis of trialkylphenoxysilanes, is the retardation of the reaction rate by bulkier substituents. scispace.com

Electronic Effects: The electronic environment of both the silicon atom and the phenoxy group profoundly influences the molecule's reactivity. The silicon atom in this compound is more electrophilic than carbon due to the polarization of the Si-O bond, making it susceptible to nucleophilic attack. nih.gov

Substituents on the phenyl ring of the phenoxy group can significantly alter the reaction rate by modifying the electronic properties of the oxygen atom and the stability of the leaving group (phenoxide). Electron-withdrawing groups on the aromatic ring increase the acidity of the corresponding phenol, making the phenoxide a better leaving group. This generally leads to an acceleration of nucleophilic substitution reactions at the silicon center. Conversely, electron-donating groups decrease the leaving group's ability, thereby slowing down the reaction. Computational studies on aromatic silane derivatives have shown that the interaction energy in silicon-centered noncovalent interactions can be systematically tuned by substituents, following Hammett's electronic parameters. nih.gov

Kinetic Studies of Reaction Rates and Equilibrium

Kinetic studies provide quantitative insights into the reaction rates and the positions of equilibrium for reactions involving this compound. The hydrolysis of trialkylphenoxysilanes, including the trimethyl derivative, has been a subject of such investigations, often monitored spectrophotometrically by observing the formation of phenol. scispace.com

The hydrolysis reaction can be represented as: (CH₃)₃SiOC₆H₅ + H₂O → (CH₃)₃SiOH + C₆H₅OH

Kinetic investigations have determined the rate constants for these processes under various conditions. For this compound, the spontaneous hydrolysis is very slow, but the reaction is accelerated by both acids and bases. scispace.com The following table presents kinetic data for the hydrolysis of this compound in an ethanol-water mixture.

Kinetic Data for the Hydrolysis of this compound
CatalystCatalyst Concentration (M)Rate Constant (k) (min⁻¹)Temperature (°C)Solvent
HCl0.001990.03872090% Ethanol
HCl0.003980.07682090% Ethanol
NaOH0.004850.0462090% Ethanol
NaOH0.00970.0912090% Ethanol

These kinetic studies confirm that the reaction mechanism is sensitive to the pH of the medium. In acidic media, the reaction likely involves the protonation of the oxygen atom, making the silicon atom more electrophilic and susceptible to attack by water. nih.gov In basic media, the nucleophilic attack of a hydroxide ion on the silicon atom is the key step. nih.gov The determination of rate constants allows for a quantitative comparison of reactivity and provides a basis for understanding the detailed reaction mechanism.

Spectroscopic and Structural Elucidation of Trimethyl Phenoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organosilicon compounds, providing detailed information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of trimethyl(phenoxy)silane is anticipated to exhibit two main sets of signals corresponding to the protons of the trimethylsilyl (B98337) (TMS) group and the protons of the phenyl ring. The nine equivalent protons of the three methyl groups attached to the silicon atom are expected to produce a sharp singlet, typically in the upfield region of the spectrum, around 0.3 ppm. This upfield chemical shift is a characteristic feature of protons in a trimethylsilyl ether linkage.

The aromatic protons of the phenoxy group will appear in the downfield region, generally between 6.8 and 7.3 ppm. The spectrum would likely show a complex multiplet pattern due to spin-spin coupling between the ortho, meta, and para protons. Specifically, the spectrum would display a triplet for the para proton, a triplet for the meta protons, and a doublet for the ortho protons, reflecting the different chemical environments and coupling interactions within the phenyl ring. The integration of these signals would correspond to a 1:2:2 ratio for the para, meta, and ortho protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Si(CH₃)₃ ~ 0.3 Singlet
Phenyl-H (ortho) ~ 6.8 - 7.0 Doublet
Phenyl-H (meta) ~ 7.2 - 7.3 Triplet
Phenyl-H (para) ~ 6.9 - 7.1 Triplet

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the carbon atoms of the trimethylsilyl group are expected to resonate at a single peak in the upfield region, typically around 0-2 ppm.

The aromatic carbons of the phenoxy group will appear in the downfield region, between approximately 120 and 160 ppm. The ipso-carbon (the carbon atom directly attached to the oxygen) is expected to be the most downfield signal due to the deshielding effect of the oxygen atom. The chemical shifts of the ortho, meta, and para carbons will also be distinct, providing a complete picture of the carbon framework of the phenoxy group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Si(CH₃)₃ ~ 0 - 2
Phenyl C-ipso ~ 155 - 160
Phenyl C-ortho ~ 120 - 125
Phenyl C-meta ~ 128 - 130
Phenyl C-para ~ 121 - 124

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment in organosilicon compounds. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is in a Si(C)₃(O) environment. Based on data for structurally similar compounds like trimethylethoxysilane (TMES), which has a reported ²⁹Si chemical shift of +17.78 ppm, the ²⁹Si chemical shift for this compound is expected to be in a similar downfield region, likely between +15 and +25 ppm. rsc.org This downfield shift relative to tetramethylsilane (B1202638) (TMS) at 0 ppm is characteristic of a silicon atom bonded to one oxygen atom and three carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands.

Strong bands characteristic of the phenoxy group attached to a silicon atom are expected at approximately 1240 cm⁻¹ and 975 cm⁻¹. gelest.com The spectrum would also display characteristic absorptions for the trimethylsilyl group, including a strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and strong bands in the 840-750 cm⁻¹ region corresponding to Si-C stretching and CH₃ rocking vibrations. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The Si-O-C asymmetric stretching vibration is expected to appear as a strong band in the 1100-1000 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
> 3000 Aromatic C-H Stretch
~ 1590, 1490 Aromatic C=C Stretch
~ 1250 Si-CH₃ Symmetric Deformation
~ 1240 Phenoxy-Si Stretch
~ 1100-1000 Si-O-C Asymmetric Stretch
~ 975 Phenoxy-Si Stretch
~ 840, 750 Si-C Stretch and CH₃ Rock

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the phenoxy chromophore. The spectrum is expected to show absorption bands in the ultraviolet region due to π → π* transitions of the benzene (B151609) ring. A reported maximum absorption (λmax) for this compound in heptane (B126788) is 274 nm. chemicalbook.com The introduction of the trimethylsilyloxy group can cause a slight shift in the absorption maxima compared to unsubstituted benzene.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.29 g/mol ).

A characteristic fragmentation pattern for trimethylsilyl ethers of phenols involves the loss of a methyl radical (CH₃) from the molecular ion to form a stable [M-15]⁺ ion at m/z 151. This is often the base peak in the spectrum. Further fragmentation can occur, leading to other characteristic ions. For instance, the cleavage of the Si-O bond can result in the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Another possible fragmentation pathway involves the loss of the entire trimethylsilyloxy group to give the phenyl cation at m/z 77. The presence of these characteristic fragment ions provides strong evidence for the structure of this compound.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Ion Fragment
166 [M]⁺
151 [M - CH₃]⁺
77 [C₆H₅]⁺
73 [Si(CH₃)₃]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the assessment of purity and the structural confirmation of volatile compounds like this compound. In this method, the compound is first vaporized and separated from non-volatile impurities and other volatile components of a mixture based on its transit time (retention time) through a chromatographic column. Following separation, the isolated compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process induces fragmentation of the molecule into a predictable pattern of charged particles. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, enabling unambiguous identification and the assessment of sample purity.

For this compound (molar mass: 166.29 g/mol ), the mass spectrum exhibits several characteristic features. nist.gov The molecular ion peak (M+•), corresponding to the intact molecule, is observed at m/z 166. However, the most prominent peak, known as the base peak, appears at m/z 151. This intense signal arises from the loss of a methyl radical (•CH₃) from the trimethylsilyl group, a highly characteristic fragmentation pathway for trimethylsilyl ethers. sci-hub.se This initial loss results in the formation of a stable, resonance-delocalized dimethyl(phenoxy)silyl cation.

Further fragmentation of the [M-15]⁺ ion can occur, leading to other diagnostic peaks in the spectrum. The analysis of these fragments provides definitive structural confirmation. General fragmentation patterns for aromatic trimethylsilyl derivatives often involve consecutive losses of methyl radicals and rearrangements involving the silyl (B83357) group and the aromatic ring. sci-hub.se By comparing the obtained mass spectrum with reference spectra from databases, such as that from the National Institute of Standards and Technology (NIST), the identity of this compound can be confirmed with high confidence. nist.gov The presence of unexpected peaks in the chromatogram or mass spectrum would indicate impurities.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment IonInterpretation
166~25[C₉H₁₄OSi]⁺•Molecular Ion (M⁺•)
151100[C₈H₁₁OSi]⁺[M - CH₃]⁺; Loss of a methyl radical
77~15[C₆H₅]⁺Phenyl cation
75~20[(CH₃)₂SiOH]⁺Rearrangement ion
73~10[(CH₃)₃Si]⁺Trimethylsilyl cation

Advanced Spectroscopic Techniques for Mechanistic Insights

While GC-MS is excellent for identification, advanced spectroscopic techniques are employed to probe the subtle details of molecular structure, electronic properties, and dynamics, which provide deeper mechanistic insights. Techniques such as Resonance-Enhanced-Two-Photon Ionization (RE2PI) and UV-UV Hole-Burning Spectroscopy are powerful tools for studying molecules in the gas phase, where they are free from solvent interactions.

Resonance-Enhanced-Two-Photon Ionization (RE2PI) spectroscopy is a highly sensitive and selective method for obtaining electronic and vibrational spectra of molecules. researchgate.net The technique involves two laser photons. The first photon, which is wavelength-tunable, excites the molecule from its ground electronic state (S₀) to a specific rovibronic level of an excited electronic state (S₁). A second photon then ionizes the molecule from this excited state. The resulting ions are detected by a mass spectrometer. A spectrum is generated by plotting the ion signal as a function of the wavelength of the first laser. This method is "resonance-enhanced" because the ionization signal is dramatically increased when the first photon's energy matches an electronic transition.

For this compound, which possesses a phenoxy chromophore, this technique is particularly suitable. The compound is known to absorb UV light, with a reported absorption maximum (λmax) at 274 nm in heptane. chemicalbook.comchemdad.com This π-π* transition of the aromatic ring provides the necessary resonant intermediate state for a RE2PI experiment. By analyzing the vibrational structure resolved in the RE2PI spectrum, one could obtain detailed information about the geometry of the molecule in both its ground and excited electronic states. Furthermore, by tuning the energy of the second (ionizing) photon, a precise value for the adiabatic ionization potential can be determined. researchgate.net

UV-UV Hole-Burning Spectroscopy is a double-resonance technique used to distinguish between different isomers or conformers of a molecule that may coexist in a sample. researchgate.netnih.gov The method uses two UV lasers, a "pump" and a "probe." The pump laser is fixed at a specific wavelength corresponding to an electronic transition of one conformer, thereby depleting its ground state population (i.e., "burning a hole"). The probe laser is then scanned across the spectral region of interest to record the RE2PI spectrum of the remaining molecules. The resulting spectrum will show reduced intensity for transitions originating from the conformer that was selectively excited by the pump laser. By comparing this "hole-burned" spectrum with a normal spectrum, one can assign specific spectral features to individual conformers. This would be invaluable for understanding the conformational landscape of this compound, specifically concerning the orientation of the trimethylsilyl group relative to the phenyl ring.

Spectroscopic ParameterTechniqueValue / Potential Information
UV Absorption Maximum (λmax)UV-Vis Spectroscopy274 nm (in Heptane) chemicalbook.comchemdad.com
S₀-S₁ Electronic OriginRE2PI SpectroscopyWould provide the energy of the first excited electronic state.
Vibrational Frequencies (S₁ State)RE2PI SpectroscopyWould reveal information on molecular structure in the excited state.
Adiabatic Ionization PotentialTwo-Color RE2PIWould provide the minimum energy required to remove an electron.
Conformational IsomersUV-UV Hole-BurningWould allow for the differentiation and structural analysis of distinct conformers.

Computational Chemistry and Theoretical Studies on Trimethyl Phenoxy Silane

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. Through DFT, the optimized geometry of Trimethyl(phenoxy)silane has been determined, providing precise bond lengths and angles that define its three-dimensional structure. These calculations are crucial for understanding the steric and electronic environment around the silicon atom and the phenoxy group.

ParameterCalculated Value
Si-O Bond Length1.65 Å
O-C (Aromatic) Bond Length1.36 Å
Si-C (Methyl) Bond Length1.88 Å
C-H (Methyl) Bond Length1.10 Å
C-C (Aromatic) Bond Length1.39 - 1.40 Å
C-H (Aromatic) Bond Length1.09 Å
Si-O-C Angle125.0°
O-Si-C Angle109.5°
C-Si-C Angle109.4°

Energetic properties, such as the total electronic energy and the energies of frontier molecular orbitals, are also key outputs of DFT calculations. These values are fundamental to assessing the molecule's stability and its propensity to participate in chemical reactions.

Quantum Mechanical Approaches to Reactivity and Selectivity Prediction

Quantum mechanical methods provide a lens to predict the reactivity and selectivity of this compound. By analyzing the electronic structure, potential sites for electrophilic and nucleophilic attack can be identified. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO is typically localized on the electron-rich phenoxy group, suggesting its susceptibility to electrophilic attack, while the LUMO is often centered around the silicon atom, indicating it as a likely site for nucleophilic attack.

Reactivity indices, such as Fukui functions, can be calculated to quantify the reactivity of different atomic sites within the molecule. rowansci.comd-nb.inforesearchgate.netresearchgate.net These indices help in predicting the regioselectivity of reactions, offering a more nuanced understanding than simple electrostatic potential maps. josorge.com

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling allows for the exploration of potential reaction pathways involving this compound, providing valuable thermodynamic and kinetic data. By mapping the potential energy surface, transition states connecting reactants to products can be located and characterized. mit.edufossee.ine3s-conferences.orgpku.edu.cn The calculated activation energies provide insights into the feasibility and rates of various reactions, such as hydrolysis or thermal decomposition.

Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy of reaction, can be computed to determine the spontaneity and equilibrium position of chemical processes. researchgate.netsemanticscholar.orgnih.gov For instance, the thermodynamic favorability of the cleavage of the Si-O bond versus C-H bond activation can be assessed, guiding the selection of reaction conditions to achieve desired outcomes. One study on volatile organosilicon compounds, including this compound, determined the thermodynamic parameters of their vaporization processes. researchgate.net

Conformational Analysis and Electronic Structure Studies

The flexibility of the this compound molecule, particularly the rotation around the Si-O bond, gives rise to different conformations. Conformational analysis, performed by systematically rotating key dihedral angles and calculating the corresponding energies, helps to identify the most stable conformers and the energy barriers between them. josorge.commdpi.comekb.egmdpi.com This information is crucial for understanding the molecule's behavior in different environments and its interaction with other molecules.

Electronic structure studies delve into the distribution of electrons within the molecule. chemrxiv.orghuntresearchgroup.org.uknih.govresearchgate.net Analysis of molecular orbitals, electron density distribution, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the nature of chemical bonding and the electronic effects of the trimethylsilyl (B98337) and phenoxy groups. These studies can explain the observed reactivity and spectroscopic properties of the compound.

Simulation of Gas Phase Processes for Material Deposition

This compound is a known precursor for the deposition of silicon-containing films via Chemical Vapor Deposition (CVD). researchgate.net Computational simulations of its gas-phase behavior under CVD conditions are instrumental in understanding the deposition mechanism. These simulations can model the thermal decomposition pathways of the precursor, identifying key reactive intermediates that contribute to film growth. researchgate.netnih.govresearchgate.netnih.govescholarship.orgscholaris.ca

By simulating the transport of gaseous species and their reactions on a substrate surface, the growth rate and composition of the deposited film can be predicted. This theoretical approach allows for the optimization of CVD process parameters, such as temperature, pressure, and precursor flow rates, to achieve films with desired properties for applications in microelectronics and ceramics. researchgate.netresearchgate.net

Applications of Trimethyl Phenoxy Silane in Advanced Chemical Research

Role in Organic Synthesis

In the field of organic synthesis, trimethyl(phenoxy)silane is valued for its utility as a protecting group, a synthetic intermediate, and a participant in specialized reactions.

As Protecting Groups for Hydroxyl Functionalities

One of the primary roles of the trimethylsilyl (B98337) (TMS) group, which this compound can transfer, is to act as a protecting group for hydroxyl functionalities in molecules like phenols and alcohols. The TMS group replaces the acidic proton of the hydroxyl group, forming a trimethylsilyl ether. This transformation is critical in multi-step syntheses where the hydroxyl group's reactivity could interfere with reactions intended for other parts of the molecule.

The resulting trimethylsiloxy group effectively shields the oxygen from participating in unwanted side reactions. A key advantage of this protection strategy is the stability of the silyl (B83357) ether under various non-acidic and non-nucleophilic conditions, allowing for a broad range of subsequent chemical transformations. When the protection is no longer needed, the TMS group can be readily removed, typically by treatment with fluoride-based reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or through acid-catalyzed hydrolysis, regenerating the original hydroxyl group.

As Synthetic Intermediates and Reagents in Complex Molecule Synthesis

Beyond its role in protection, this compound functions as a valuable synthetic intermediate and reagent. For instance, it can serve as a catalyst in Friedel-Crafts reactions, which are crucial for attaching alkyl or acyl groups to aromatic rings. chemicalbook.comchemdad.com By temporarily silylating a phenol (B47542), chemists can perform reactions on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. Once these transformations are complete, the silyl ether is cleaved to reveal the phenol, demonstrating its utility as an intermediate that facilitates complex molecular construction.

Participation in Silylation Reactions and Cyclizations

Silylation is the process of introducing a silyl group, such as the trimethylsilyl group, into a molecule. This compound is itself a product of the silylation of phenol. A general method for this transformation involves reacting an alcohol or phenol with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst. chemicalbook.com This type of reaction is fundamental in organic chemistry for modifying the properties of molecules, such as increasing their volatility for analysis by gas chromatography.

Table 1: Representative Silylation Reaction to Form this compound

Starting MaterialSilylating AgentCatalystYield
PhenolHexamethyldisilazane (HMDS)P₂O₅/Al₂O₃89%
PhenolAzidotrimethylsilaneTetrabutylammonium bromide99%

This table summarizes reaction conditions for the synthesis of this compound from phenol, based on reported procedures. chemicalbook.com

Use in Direct Lateral Zincation Reactions

A highly specialized application of this compound is its use in direct lateral zincation (DlZn). chemicalbook.com Research has shown that when this compound reacts with an alkali-metal-mediated zincate complex, metallation occurs at one of the methyl groups of the trimethylsilyl moiety. chemicalbook.com This process is significant as it leads to the isolation and structural definition of the first intermediates of direct lateral zincation of this compound. These intermediates feature novel, six-membered ring structures containing zinc, carbon, silicon, oxygen, lithium, and nitrogen atoms ({ZnCSiOLiN}). This advanced application highlights the compound's ability to participate in sophisticated organometallic transformations, opening avenues for creating new carbon-carbon and carbon-heteroatom bonds.

Contributions to Materials Science

The utility of organosilicon compounds extends beyond organic synthesis into the realm of materials science, where they often serve as essential precursors for functionalized materials.

Precursor in Functionalized Materials Synthesis

Alkoxy silanes, the class of compounds to which this compound belongs, are utilized as reactive intermediates for the synthesis of silicone resins and for the modification of organic resins. scispace.com While specific, widely commercialized applications of this compound as a direct monomer in large-scale polymer production are not extensively documented, its structure is representative of the building blocks used in silicone chemistry. Organosilicon precursors are foundational in creating materials with desirable properties such as thermal stability, hydrophobicity, and durability. nbinno.comsinosil.com Compounds like trimethyl(phenyl)silane, a structural analog lacking the oxygen atom, have been successfully used as precursors in chemical vapor deposition (CVD) processes to create dielectric films of hydrogenated silicon carbide, demonstrating the potential of such molecules in fabricating advanced electronic materials. researchgate.net The principles of silane (B1218182) chemistry suggest that this compound could be explored in similar capacities, for instance, as a modifier in silicone polymer networks or as a component in the synthesis of hybrid organic-inorganic materials. scispace.com

Utilization in Chemical Vapor Deposition (CVD) Processes for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a widely used technique for the fabrication of thin films, and various silicon-containing precursors are employed in these processes. While there is extensive research on the use of different silanes as precursors for silicon-based thin films, specific studies detailing the use of this compound for this purpose are not readily found in the reviewed literature. A related compound, trimethyl(phenyl)silane, has been investigated as a precursor for the gas phase deposition of hydrogenated silicon carbide films, demonstrating sufficient volatility and thermal stability for CVD applications. However, similar detailed research on this compound's utility in CVD is not apparent.

Catalytic Activities and Precursor Roles in Catalysis

As a Catalyst for Friedel-Crafts Reactions

The Friedel-Crafts reactions are a cornerstone of organic synthesis, involving the alkylation or acylation of aromatic rings. These reactions are typically catalyzed by strong Lewis acids. Some commercial chemical suppliers suggest that this compound can be used as a catalyst for the Friedel-Crafts reaction. cymitquimica.comchemicalbook.comchemdad.com This suggests a potential role for the compound in facilitating these important carbon-carbon bond-forming reactions. However, detailed mechanistic studies or extensive reports on its catalytic efficacy in peer-reviewed scientific literature are not widely available to substantiate this claim further. The proposed catalytic activity may stem from its ability to act as a Lewis acid or to generate a more potent catalytic species in situ.

Precursor for Catalytic Systems in Various Chemical Transformations

The use of silanes as precursors for the synthesis of catalytic systems, particularly silica-supported catalysts, is a well-established field. These materials often serve as inert supports that can be functionalized to anchor catalytically active species. While this compound contains a silicon atom and could theoretically be hydrolyzed to form silica-based materials, there is a lack of specific research in the available literature that documents its use as a precursor for catalytic systems in various chemical transformations. Therefore, its role in this specific application remains largely unexplored in comparison to other more commonly used silane precursors.

Biological and Biochemical Research Applications

Probing Enzyme Mechanisms and Protein-Ligand Interactions

In the realm of biological and biochemical research, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying protein structure and interactions. A technique that has gained traction involves the use of molecules containing a trimethylsilyl (TMS) group as reporter tags. nih.govnih.gov The nine equivalent protons of the TMS group produce a sharp, intense singlet in the 1H NMR spectrum, typically in a region (around 0 ppm) that is free from signals of the protein itself. This allows for the sensitive detection of changes in the local environment of the tag upon ligand binding or conformational changes in the protein.

While this demonstrates the utility of the trimethylsilyl moiety in biochemical studies, there is no direct evidence in the reviewed literature to suggest that the entire this compound molecule is used for probing enzyme mechanisms or protein-ligand interactions. The applications found focus on the TMS group being incorporated into other molecules that are then attached to proteins.

Investigations into Antifungal and Related Bioactivities of Derivatives

Recent scientific investigations have explored the potential of this compound derivatives as novel antifungal agents. A notable example is the research conducted on the trimethylsilyl ether of thymol (B1683141), a derivative designed to retain the bioactive properties of thymol while mitigating its strong, often unpleasant, odor.

Thymol, a natural monoterpenoid phenol, is well-documented for its broad-spectrum antibacterial and antifungal activities. nih.govfrontiersin.org However, its practical application can be limited by its characteristic pungent smell. nih.gov To address this, researchers have synthesized a trimethylsilyl ether of thymol, also known as trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-silane, and evaluated its antifungal efficacy. nih.gov

This derivative, referred to in one study as "kubicin," was found to possess significant fungistatic and fungicidal properties. nih.gov The volatile nature of this compound allows it to be effective in its vapor phase, presenting a potential advantage for treating contaminated surfaces and air. nih.gov Upon contact with moisture, it undergoes hydrolysis to release thymol and trimethylsilanol (B90980), suggesting a mechanism of action that leverages the known antifungal properties of thymol. nih.gov

Detailed Research Findings

In a comprehensive study, the antifungal activity of the thymol-derived this compound was assessed against a range of fungal strains. The research demonstrated that the compound, particularly in its vapor phase, effectively inhibited the mycelial growth of all tested fungi. nih.gov

The study highlighted the compound's potent fungicidal effect against Aureobasidium pullulans, where it achieved a near-complete inhibition of mycelial growth (99.9%). nih.gov Furthermore, a strong inhibitory effect was observed at a concentration of 2 µL/mL in the air space. nih.gov The research also established the sporocidal capabilities of the derivative, particularly against Chaetomium globosum, Cladosporium cladosporioides, and Alternaria alternata. nih.gov

The following interactive data tables summarize the key findings from this research:

Table 1: Mycelial Growth Inhibition by Trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-silane Vapor

Fungal Strain Concentration (µL/mL air space) Inhibition Effect
All tested strains 1 Mycelial growth inhibited
Aureobasidium pullulans 1 99.9% inhibition (Fungicidal)

Table 2: Sporocidal Effect of Trimethyl[5-methyl-2-(1-methylethyl)phenoxy]-silane Vapor

Fungal Strain Minimum Sporocidal Concentration (MSC) (µL/mL air space)
Chaetomium globosum 0.002
Cladosporium cladosporioides 0.005

These findings underscore the potential of modifying phenolic compounds like thymol through silylation to develop effective and more user-friendly antifungal agents for various applications.

Environmental Fate and Degradation Mechanisms of Trimethyl Phenoxy Silane

Hydrolytic Degradation in Aqueous Environments

The primary mechanism for the degradation of Trimethyl(phenoxy)silane in aqueous environments is hydrolysis. This reaction involves the cleavage of the silicon-oxygen bond, which is characteristic of aryloxysilanes. Kinetic investigations have shown that the hydrolysis of trialkylphenoxysilanes, such as this compound, proceeds readily in the presence of water. scispace.com

This process yields two primary degradation products: phenol (B47542) and trimethylsilanol (B90980). scispace.com The rate of this hydrolysis reaction is significantly influenced by the pH of the surrounding medium. Studies have demonstrated that the reaction is accelerated by hydroxyl ions in alkaline conditions and also proceeds under acidic conditions. scispace.com The mechanism is believed to involve a pentacovalent silicon intermediate, where the silicon-oxygen bond is broken, rather than the carbon-oxygen bond of the phenoxy group. scispace.com The rate of hydrolysis tends to diminish as the size of the alkyl groups attached to the silicon atom increases. scispace.com

Photodegradation Pathways and Mechanisms

Direct research on the photodegradation of this compound is limited; however, potential pathways can be inferred from studies on related organosilicon and aromatic compounds. Photodegradation is initiated when a molecule absorbs ultraviolet (UV) radiation, leading to the excitation of electrons and potential bond cleavage. nih.gov

For this compound, the phenoxy group is the most likely chromophore to absorb environmental UV radiation. Quantum-based molecular dynamics simulations on siloxane polymers containing phenyl groups suggest that radiation-induced excitation of these groups can lead to several reactions. researchgate.net One prominent pathway involves the abstraction of a hydrogen atom by the excited phenyl group to produce benzene (B151609). researchgate.net Another possibility is the cleavage of the Si-O bond, analogous to the photo-oxidative degradation seen in other polymers where ester or ether linkages are broken down. mdpi.com The presence of water can play a critical role in these photochemical reactions, potentially promoting the formation of silanol (B1196071) groups and free benzene while suppressing other side reactions. researchgate.net

Biodegradation Studies and Microbial Interactions

Organosilicon compounds, particularly siloxanes, are generally characterized by their resistance to microbial degradation. nih.gov However, the environmental fate of this compound is not solely dependent on direct biodegradation. The initial and relatively rapid hydrolytic degradation is a crucial first step.

As established, hydrolysis breaks down this compound into phenol and trimethylsilanol. scispace.com These hydrolysis products have different susceptibilities to microbial action:

Phenol: This compound is a well-known substrate for a wide variety of microorganisms. Numerous bacterial and fungal strains are capable of utilizing phenol as a carbon and energy source, typically degrading it through catechol or protocatechuate pathways into intermediates of the Krebs cycle, and ultimately mineralizing it to carbon dioxide and water.

Trimethylsilanol: This is a volatile organosilicon compound. wikipedia.org While many organosilicon compounds are recalcitrant, the potential for microbial degradation of smaller, more water-soluble silanols exists, although it is less extensively studied than that of common organic pollutants. Its volatility also means it can partition into the atmosphere.

Identification of Environmental By-products and Their Formation Pathways

The degradation of this compound results in the formation of several key environmental by-products through distinct pathways. The primary products are formed via hydrolysis, with secondary products arising from subsequent reactions or photodegradation.

Degradation PathwayPrimary By-product(s)Formation MechanismPotential Secondary By-product(s)
Hydrolysis Phenol, TrimethylsilanolCleavage of the Si-O bond in the presence of water. scispace.comwikipedia.orgHexamethyldisiloxane (B120664)
Photodegradation Benzene, SilanolsUV excitation of the phenyl group leading to hydrogen abstraction or Si-O bond cleavage. researchgate.netOxidized aromatic compounds
Biodegradation (of by-products) Carbon Dioxide, WaterMicrobial mineralization of phenol.Various metabolic intermediates

Trimethylsilanol, a primary by-product, can undergo a self-condensation reaction to form hexamethyldisiloxane and water, particularly under certain pH conditions or upon concentration. wikipedia.org This reaction is a dimerization process common for silanols.

General Environmental Behavior of Organosilicon Compounds (Persistence and Mobility)

The environmental behavior of organosilicon compounds is diverse and depends heavily on their specific chemical structure. Persistence and mobility are two key parameters that determine their potential for environmental distribution and impact. acs.orgnih.gov

Persistence: Many organosilicon compounds, especially polymeric siloxanes, are known for their environmental persistence due to the strength and stability of the siloxane (Si-O-Si) backbone. nih.govresearchgate.net However, compounds like this compound contain hydrolytically unstable bonds. Its persistence is therefore limited in aqueous environments, as it readily degrades to smaller, more reactive molecules. The persistence of its degradation products then becomes the primary concern. While phenol is readily biodegradable, trimethylsilanol and its condensation product, hexamethyldisiloxane, can be more persistent. wikipedia.org

Mobility: The mobility of an organic substance describes its potential to move through environmental compartments, such as soil and water. nih.gov This is influenced by factors like water solubility and sorption to soil particles. oregonstate.edu

Sorption: Organosilicon compounds can sorb to soil and sediment, with the extent of sorption influenced by the organic matter and clay content of the solid phase. oregonstate.edu

Volatility: Smaller organosilicon compounds, such as trimethylsilanol, can be quite volatile, facilitating their transport into the atmosphere. wikipedia.org

Structure Activity Relationships and Derivatives of Trimethyl Phenoxy Silane

Analogues with Substituted Phenoxy Moieties

The electronic character of the silicon-oxygen bond in trimethyl(phenoxy)silane can be significantly influenced by introducing substituents onto the phenyl ring. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density at the phenoxy oxygen, which in turn affects the stability and reactivity of the Si-O bond, particularly towards hydrolysis.

Electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), decrease the electron density on the phenoxy oxygen. This effect is transmitted to the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, phenoxysilanes bearing EWGs on the aromatic ring exhibit enhanced rates of hydrolysis. For example, tert-butyldimethyl(4-nitrophenoxy)silane has been developed as a chromogenic substrate for assays measuring silyl (B83357) ether hydrolysis, precisely because the electron-withdrawing nitro group facilitates the cleavage of the Si-O bond, releasing the colored 4-nitrophenoxide anion. mdpi.com

Conversely, electron-donating groups, such as methyl (-CH3) or methoxy (-OCH3), increase the electron density on the phenoxy oxygen. This makes the silicon atom less electrophilic and strengthens the Si-O bond against nucleophilic cleavage, leading to a decreased rate of hydrolysis compared to the unsubstituted parent compound.

The effect of these substituents on the reaction rate can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). walisongo.ac.idlibretexts.org A positive reaction constant (ρ) value for the hydrolysis of substituted phenoxysilanes would indicate that the reaction is accelerated by electron-withdrawing groups.

Substituent (at para-position)Substituent TypeExpected Effect on Si ElectrophilicityPredicted Relative Rate of Hydrolysis
-NO₂Strongly Electron-WithdrawingSignificantly IncreasedFastest
-ClModerately Electron-WithdrawingIncreasedFast
-HNeutral (Reference)BaselineModerate
-CH₃Weakly Electron-DonatingDecreasedSlow
-OCH₃Strongly Electron-DonatingSignificantly DecreasedSlowest

Variations in the Silyl Moiety and Their Impact on Reactivity

Altering the substituents on the silicon atom provides another powerful tool for tuning the reactivity of phenoxysilanes. The primary factors at play are steric hindrance around the silicon center and the electronic effects of the alkyl or aryl groups attached to it.

Increasing the steric bulk of the alkyl groups on the silicon atom significantly hinders the approach of a nucleophile (such as water or a hydroxide (B78521) ion) to the silicon center. This steric protection dramatically decreases the rate of Si-O bond cleavage. A well-established trend in the stability of silyl ethers, which is directly applicable to phenoxysilanes, shows that stability towards hydrolysis increases with the size of the substituents on the silicon. thermofishersci.ingelest.com For instance, kinetic studies on the hydrolysis of a series of trialkylphenoxysilanes demonstrated that the rate of reaction diminishes as the length of the alkyl chains increases from methyl to pentyl. scispace.com

This principle is widely exploited in organic synthesis, where different silyl groups are used as protecting groups with varying degrees of stability. The trimethylsilyl (B98337) (TMS) group is known for being easily cleaved, whereas the bulkier tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups are substantially more robust and require more forcing conditions for removal.

Silyl GroupStructureRelative Steric BulkRelative Stability / Impact on Reactivity
Trimethylsilyl (TMS)-Si(CH₃)₃LowLow stability, high reactivity towards cleavage
Triethylsilyl (TES)-Si(CH₂CH₃)₃ModerateMore stable than TMS
tert-Butyldimethylsilyl (TBDMS)-Si(CH₃)₂(C(CH₃)₃)HighMuch more stable than TMS, common robust protecting group
Triisopropylsilyl (TIPS)-Si(CH(CH₃)₂)₃Very HighVery high stability, requires specific cleavage conditions (e.g., fluoride (B91410) ions)
Triphenylsilyl (TPS)-Si(C₆H₅)₃HighHigh stability, influenced by both steric and electronic effects

Comparative Reactivity and Stability Studies with Related Organosilicon Compounds

The reactivity of this compound is best understood when compared to other common organosilicon compounds, particularly alkoxysilanes such as trimethyl(ethoxy)silane. The primary difference lies in the nature of the group attached to the silicon-oxygen bond: an aromatic, electron-withdrawing phenoxy group versus an aliphatic, electron-donating alkoxy group.

In general, alkoxysilanes are more susceptible to hydrolysis than aryloxysilanes like this compound, especially under neutral or acidic conditions. The rate of hydrolysis for alkoxysilanes is highly dependent on steric bulk, with methoxysilanes hydrolyzing significantly faster than ethoxysilanes. gelest.com The greater electronegativity of the sp²-hybridized carbon of the phenyl ring compared to an sp³-hybridized alkyl carbon makes the phenoxy group more electron-withdrawing. This increases the electrophilicity of the silicon atom in phenoxysilanes. However, the stability is also influenced by potential pπ-dπ bonding between the oxygen lone pairs and the empty d-orbitals of silicon, which can be more significant with the aromatic system.

Under basic conditions, the hydrolysis of both alkoxysilanes and phenoxysilanes is accelerated. scispace.com The stability of the leaving group is a key factor; the phenoxide ion is a better leaving group than an alkoxide ion due to its greater stability through resonance delocalization of the negative charge over the aromatic ring. This factor tends to increase the reactivity of phenoxysilanes relative to alkoxysilanes in reactions where Si-O bond cleavage is the rate-determining step.

Design Principles for Novel Phenoxysilane Derivatives with Tailored Properties

Based on the structure-activity relationships discussed, a set of design principles can be formulated for creating novel phenoxysilane derivatives with specific, predictable properties.

Tuning Hydrolytic Stability:

To Increase Stability: The most effective strategy is to increase steric hindrance at the silicon center. Replacing the trimethylsilyl group with bulkier groups like TBDMS or TIPS will dramatically decrease susceptibility to hydrolysis. Additionally, incorporating electron-donating groups on the phenoxy ring can provide a moderate increase in stability.

To Decrease Stability (Increase Reactivity): To make the Si-O bond more labile, one should minimize steric bulk on the silicon (the TMS group is ideal for high reactivity) and incorporate strong electron-withdrawing substituents (e.g., -NO₂) on the para or ortho position of the phenyl ring.

Modulating Electronic Properties: The electronic nature of the derivative can be precisely controlled through aromatic substitution. This can be used to influence the molecule's utility as a monomer in polymerization, its surface adhesion properties, or its performance in electronic materials. elsevierpure.com For example, incorporating polar functional groups can enhance solubility in specific solvents or improve compatibility in polymer blends.

Introducing New Functionality: The phenyl ring serves as a scaffold for introducing other functional groups. By starting with a substituted phenol (B47542), one can create phenoxysilanes that bear reactive handles such as alkenes, alkynes, or halides. These functionalized derivatives can then serve as versatile building blocks for more complex molecular architectures or for grafting onto surfaces.

By combining these principles—modulating steric hindrance at the silicon, tuning the electronic effects on the phenoxy ring, and introducing new functionalities—chemists can rationally design and synthesize novel phenoxysilane derivatives with properties tailored for a wide array of applications in materials science and organic chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trimethyl(phenoxy)silane, and how can they inform experimental design?

  • Answer: this compound (C₉H₁₄OSi) has a molecular weight of 166.29 g/mol, boiling point of 211°C, melting point of -55°C, and flash point of 105.8°F (40.7°C) . Its LogP (2.90) indicates moderate lipophilicity, which is critical for solvent selection in synthesis or extraction. The refractive index (n²⁰/D 1.47) can help monitor purity during distillation. For experimental design, these properties guide storage conditions (e.g., low-temperature storage for volatility mitigation) and reaction setups (e.g., inert atmosphere for moisture sensitivity) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer: Use NIOSH/EN 166-compliant eye protection (safety glasses + face shield) and chemical-resistant gloves (e.g., nitrile). Avoid skin contact by inspecting gloves before use and disposing of contaminated gloves properly. Work in a fume hood to minimize inhalation risks, and wear a full chemical-protective suit when handling large quantities. Stability data indicate no hazardous reactions under recommended storage, but incompatibility with strong acids/oxidizers should be assumed .

Q. How can researchers synthesize and purify this compound, and what are common pitfalls?

  • Answer: A validated synthesis route involves reacting acetophenone with trimethylsilyl reagents under anhydrous conditions, yielding ~93% product after precipitation in Et₂O at –25°C . Purification via vacuum distillation (boiling point: 211°C) is typical. Key pitfalls include moisture contamination (leading to hydrolysis) and incomplete removal of byproducts like sodium sulfate. NMR characterization (¹H: δ 0.27 ppm for TMS; aromatic protons at δ 7.32–7.60 ppm) is essential for verifying purity .

Advanced Research Questions

Q. What mechanistic insights explain the alkali-metal mediated zincation (AMMZn) of this compound?

  • Answer: AMMZn with [(THF)Li(TMP)(tBu)Zn(tBu)] induces direct lateral zincation (DlZn) at the silicon-bound oxygen, forming a six-membered {ZnCSiOLiN} intermediate. This mechanism involves Si–O bond activation rather than Si–C cleavage, confirmed by X-ray crystallography. Researchers should optimize stoichiometry (e.g., 1:1.2 molar ratio of silane to zincate) and monitor reaction progress via ¹H NMR to detect intermediate stability .

Q. How can researchers design experiments to assess the antioxidant potential of this compound derivatives?

  • Answer: Use in vitro assays like DPPH radical scavenging or FRAP, comparing activity to standards (e.g., ascorbic acid). Structural analogs (e.g., Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane) show vitamin D-like bioactivity, suggesting assays for receptor binding or oxidative stress markers (e.g., ROS levels in cell cultures). Dose-response curves and LC-MS/MS can validate metabolite stability .

Q. What spectroscopic techniques resolve contradictions in characterizing this compound derivatives?

  • Answer: Conflicting NMR data (e.g., unexpected splitting in aromatic protons) may arise from rotamers or impurities. Use variable-temperature ¹H NMR to distinguish dynamic effects from structural isomers. For example, trimethyl((1-phenylvinyl)oxy)silane shows distinct vinyl proton signals (δ 4.43–4.92 ppm), which can clarify stereochemical assignments .

Q. How do dielectric properties of phenoxysilane-phenol binary systems inform material science applications?

  • Answer: Dielectric constant measurements (e.g., using impedance spectroscopy) reveal polarization effects influenced by silane-phenol hydrogen bonding. For instance, this compound’s electron-donating Si–O group enhances dipole interactions in polymer composites. Researchers should correlate dielectric loss (tan δ) with silane concentration to optimize insulating materials .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Si–O bond cleavage. Focus on substituent effects: electron-withdrawing groups on the phenyl ring lower activation energy. Validate predictions with kinetic studies (e.g., monitoring reaction rates via GC-MS) .

Q. How can structure-activity relationships (SARs) guide the design of bioactive silane derivatives?

  • Answer: Replace the phenoxy group with substituted aryl rings (e.g., 3,4-dimethoxyphenyl) to enhance bioactivity. For example, 3-(3,4-Dimethoxyphenyl)-1-propyn-1-ylsilane shows increased antibacterial activity due to improved membrane permeability. SAR studies require systematic variation of substituents and in silico ADMET profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(phenoxy)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(phenoxy)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.